5-Ethyl-2,4-dimethylaniline hydrochloride 5-Ethyl-2,4-dimethylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1244949-51-6
VCID: VC0164627
InChI: InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H
SMILES: CCC1=CC(=C(C=C1C)C)N.Cl
Molecular Formula: C10H16ClN
Molecular Weight: 185.695

5-Ethyl-2,4-dimethylaniline hydrochloride

CAS No.: 1244949-51-6

Cat. No.: VC0164627

Molecular Formula: C10H16ClN

Molecular Weight: 185.695

* For research use only. Not for human or veterinary use.

5-Ethyl-2,4-dimethylaniline hydrochloride - 1244949-51-6

Specification

CAS No. 1244949-51-6
Molecular Formula C10H16ClN
Molecular Weight 185.695
IUPAC Name 5-ethyl-2,4-dimethylaniline;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H
Standard InChI Key ZZSGNBFBRPNWIY-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1C)C)N.Cl

Introduction

Chemical Identity and Structural Properties

5-Ethyl-2,4-dimethylaniline hydrochloride is an aniline derivative with alkyl substitutions. It is the hydrochloride salt of 5-ethyl-2,4-dimethylaniline, characterized by its unique molecular structure featuring a benzene ring with an amino group, two methyl substituents at positions 2 and 4, and an ethyl group at position 5. This substitution pattern contributes to its specific chemical behavior and applications.

The compound's basic identification parameters are summarized in the following table:

PropertyValue
CAS Registry Number1244949-51-6
Molecular FormulaC₁₀H₁₆ClN
Molecular Weight185.69 g/mol
SMILES NotationCCC1=CC(=C(C=C1C)C)N.Cl
InChIKeyZZSGNBFBRPNWIY-UHFFFAOYSA-N
Parent Compound5-Ethyl-2,4-dimethylaniline (CID 11958965)

The molecular structure of 5-ethyl-2,4-dimethylaniline hydrochloride features the protonated amine group with a chloride counterion. The presence of multiple alkyl substituents on the aromatic ring significantly influences its physical and chemical properties, particularly its reactivity, solubility profile, and potential applications in organic synthesis .

SupplierCatalog NumberTypical PurityPackage SizesAdditional Information
Kemix Pty LtdNot specified95%1gLeadtime: 50 Days
ChemSceneCS-069274698%Available in mg quantitiesStorage: Sealed, dry, 2-8°C
源叶 (Sourcelife)Y87827-1g95%1g¥3860.00, 2-3 days delivery
上海珂华生物KH-1000795%1g¥2977.00
CymitQuimica3D-UZB94951Min. 95%Listed as discontinuedPreviously available in various sizes

The compound is typically marketed with the specification "for research use only," indicating its intended application in laboratory and research settings rather than for direct human use or commercial products.

Comparative Analysis with Related Compounds

Understanding the relationship between 5-ethyl-2,4-dimethylaniline hydrochloride and structurally similar compounds provides valuable context for researchers. The following table presents a comparison with related aniline derivatives:

CompoundCAS NumberMolecular FormulaKey Structural Difference
5-Ethyl-2,4-dimethylaniline hydrochloride1244949-51-6C₁₀H₁₆ClNReference compound
2,4-Dimethylaniline95-68-1C₈H₁₁NLacks ethyl group and HCl
2,4-Dimethylaniline hydrochloride21436-96-4C₈H₁₂ClNLacks ethyl group
2,6-Dimethylaniline hydrochloride21436-98-6C₈H₁₂ClNDifferent methyl positions, no ethyl
N-ethyl-2,4-dimethylaniline hydrochloride1193388-36-1C₁₀H₁₆ClNN-ethyl vs. 5-ethyl isomer

This structural comparison reveals how subtle differences in substitution patterns can influence physical properties. For instance, 2,4-dimethylaniline has a melting point of 16°C and boiling point of 218°C, while its hydrochloride salt melts at a much higher temperature (238°C), demonstrating the significant effect of salt formation on thermal properties .

The positional isomerism of substituents also affects reactivity patterns, with 2,6-dimethylaniline derivatives showing different steric effects around the amino group compared to 2,4-dimethyl substituted compounds, which influences their participation in various chemical reactions .

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